![molecular formula C19H19NO4 B557236 Fmoc-GABA-OH CAS No. 116821-47-7](/img/structure/B557236.png)
Fmoc-GABA-OH
Overview
Description
Fmoc-GABA-OH, also known as 4-(Fmoc-amino)butyric acid, is a chemical compound with the empirical formula C19H19NO4 . It is a standard building block for the introduction of gamma aminobutyric acid amino-acid residues by Fmoc SPPS .
Synthesis Analysis
Fmoc-GABA-OH is synthesized using a process known as Fmoc solid-phase peptide synthesis . This method involves the use of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino acid during synthesis .Molecular Structure Analysis
The molecular structure of Fmoc-GABA-OH is represented by the SMILES stringOC(=O)CCCNC(=O)OCC1c2ccccc2-c3ccccc13
. This indicates that the molecule consists of a gamma aminobutyric acid (GABA) core structure, with a Fmoc group attached to the amino group . Chemical Reactions Analysis
In chemical reactions, Fmoc-GABA-OH is often used as a reagent in peptide synthesis . The Fmoc group is removed during the synthesis process, allowing the GABA residue to be incorporated into the peptide chain .Physical And Chemical Properties Analysis
Fmoc-GABA-OH is a powder that is colorless to white in appearance . It has a melting point range of 168-174 °C . The compound is soluble in dimethylformamide (DMF) .Scientific Research Applications
Peptide Synthesis
Fmoc-GABA-OH: is used in peptide synthesis as a building block. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to yield a free amine for further conjugation .
Neurotransmitter Research
As an amino acid derivative of gamma-aminobutyric acid (GABA), Fmoc-GABA-OH plays a crucial role in neurotransmitter research. It is employed to investigate the effects of GABA on the brain and body using in vitro studies .
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-GABA-OH, also known as 4-(Fmoc-amino)butyric acid, is a biochemical reagent . It is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-GABA-OH is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-GABA-OH acts as a base-labile protecting group . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .
Result of Action
The primary result of Fmoc-GABA-OH’s action is the protection of amine groups during peptide synthesis, allowing for the creation of complex peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The efficacy and stability of Fmoc-GABA-OH are influenced by various environmental factors. For instance, the Fmoc group’s removal is facilitated by a base, typically piperidine . Therefore, the pH of the environment can impact the efficiency of this process. Additionally, temperature and solvent can also affect the stability and reactivity of Fmoc-GABA-OH during peptide synthesis .
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUIFAAXWDLLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373229 | |
Record name | Fmoc-GABA-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-GABA-OH | |
CAS RN |
116821-47-7 | |
Record name | Fmoc-GABA-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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